6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
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Overview
Description
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the naphthyridine ring, along with three methyl groups at the 2, 2, and 4 positions. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the benzyloxy group. One common method involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4,6-trimethylpyridine and an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or sodium azide (NaN3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The naphthyridine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroisoquinoline: Similar structure but with an isoquinoline core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-pyrimidine: Similar structure but with a pyrimidine core.
Uniqueness
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
88724-49-6 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-phenylmethoxy-1H-1,5-naphthyridine |
InChI |
InChI=1S/C18H20N2O/c1-13-11-18(2,3)20-15-9-10-16(19-17(13)15)21-12-14-7-5-4-6-8-14/h4-11,20H,12H2,1-3H3 |
InChI Key |
IWTJTPNWOYLODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1N=C(C=C2)OCC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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